2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt
Description
2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt is a synthetic organic compound with the molecular formula C17H10N2Na2O6S and a molecular weight of 416.3 g/mol. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.
Properties
CAS No. |
10114-97-3 |
|---|---|
Molecular Formula |
C17H10N2Na2O6S |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
disodium;7-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-15-7-6-12(9-14(15)17(21)22)19-18-11-5-4-10-2-1-3-16(13(10)8-11)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
VLYPGLIIGMZOCZ-STAIPAPMSA-L |
SMILES |
C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C1=CC2=C(C=C(C=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Synonyms |
2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt typically involves the diazotization of 8-amino-2-naphthalenesulfonic acid followed by coupling with salicylic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonated aromatic compounds.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfonated aromatic compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes and disrupt cellular processes. The sulfonate group enhances its solubility and facilitates its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
Sulpho tobias acid: Another sulfonated aromatic compound used in dyeing processes.
5-[(8-sulpho-2-naphthyl)azo]salicylic acid: A closely related compound with similar applications.
Uniqueness
2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt is unique due to its specific azo linkage and sulfonate group, which confer distinct chemical properties and applications. Its stability and solubility make it particularly valuable in industrial and research settings.
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